(1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-BENZOYL-7-FLUORO-2-(2-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a benzoyl group, two fluorine atoms, and a pyrroloquinoline core. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
The synthesis of 1-BENZOYL-7-FLUORO-2-(2-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-BENZOYL-7-FLUORO-2-(2-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structure and properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-BENZOYL-7-FLUORO-2-(2-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrroloquinolines and benzoyl-substituted derivatives. Compared to these compounds, 1-BENZOYL-7-FLUORO-2-(2-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties.
Some similar compounds are:
- 1-BENZOYL-7-FLUORO-2-(2-CHLOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE
- 1-BENZOYL-7-FLUORO-2-(2-METHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their properties and applications.
Properties
Molecular Formula |
C27H17F2N3O |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-benzoyl-7-fluoro-2-(2-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H17F2N3O/c28-19-11-12-22-18(14-19)10-13-23-27(15-30,16-31)24(20-8-4-5-9-21(20)29)25(32(22)23)26(33)17-6-2-1-3-7-17/h1-14,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
XWOXPOUXBUXFEU-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5F |
Origin of Product |
United States |
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